N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Description
N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
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Scientific Research Applications
Biosynthesis and Metabolic Pathways
Biosynthesis of N1-Methyl-4-Pyridone-3-Carboxamide N1-Methyl-4-pyridone-3-carboxamide, a metabolite of nicotinic acid and nicotinamide, is synthesized from N1-methylnicotinamide by an enzyme system in the liver. This process does not require molecular oxygen, as the oxygen atom introduced into the substrate is derived from water (Quinn & Greengard, 1966).
Chemical Synthesis and Derivatives
Chemoselective Reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione The reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione with sodium borohydride at different temperatures yields novel compounds, highlighting the chemical versatility and potential for derivative synthesis of nicotinamide-related structures (Goto, Saito, & Sato, 1987).
Corrosion Inhibition
Nicotinamide Derivatives as Corrosion Inhibitors A study on nicotinamide derivatives, including N-((1H-pyrrol-2-yl)methylene)nicotinamide, revealed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These findings suggest potential industrial applications in protecting metals from corrosion (Chakravarthy, Mohana, & Kumar, 2014).
Nutritional Biochemistry
Pyrroloquinoline Quinone as a Redox-Cofactor Research has identified pyrroloquinoline quinone (PQQ), related to nicotinamides, as an essential cofactor in redox reactions, suggesting its classification as a vitamin. This discovery highlights the biochemical significance of nicotinamide derivatives in mammalian nutrition and metabolism (Kasahara & Kato, 2003).
Molecular Studies and Inhibitor Discovery
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) The discovery of bisubstrate NNMT inhibitors, which occupy both substrate and cofactor binding sites, provides insight into developing potent and selective inhibitors for therapeutic applications. This research underscores the potential of nicotinamide derivatives in drug discovery and development (Babault et al., 2018).
Properties
IUPAC Name |
6-(oxolan-3-yloxy)-N-(2-pyrrol-1-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(17-6-9-19-7-1-2-8-19)13-3-4-15(18-11-13)22-14-5-10-21-12-14/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKBMJSOFYSIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.